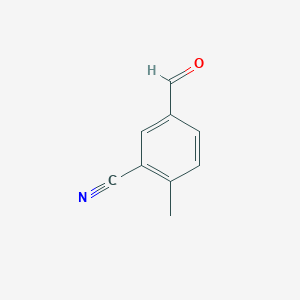

5-Formyl-2-methylbenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-formyl-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIDYGYXTDXIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592687 | |

| Record name | 5-Formyl-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-36-1 | |

| Record name | 5-Formyl-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Formyl 2 Methylbenzonitrile

Reactivity of the Formyl Group

The aldehyde functionality in 5-Formyl-2-methylbenzonitrile is a primary center for chemical reactions.

Condensation Reactions and Schiff Base Formation

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. ekb.egjetir.org This reaction is a cornerstone of imine synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group). ekb.egjetir.org The synthesis is typically achieved through the condensation of a primary amine with a carbonyl compound. ekb.egjetir.org

Schiff bases are valuable in organic synthesis and have garnered attention for their role as ligands in coordination chemistry. jetir.orgnih.gov The formation of Schiff bases from aldehydes and amines is often a straightforward process, sometimes requiring mild heating or a catalyst. ekb.egjetir.org For example, the reaction of 3-aryl-4(3H)-quinazolinone-2-carbaldehydes with various substituted anilines under reflux conditions yields a series of Schiff bases. ekb.eg

A general representation of Schiff base formation is depicted below:

R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

In this reaction, the aldehyde (R-CHO) reacts with the primary amine (R'-NH₂) to yield the Schiff base (R-CH=N-R') and water.

Reductive and Oxidative Transformations of the Aldehyde Moiety

The formyl group of this compound can be either reduced to an alcohol or oxidized to a carboxylic acid. smolecule.comsmolecule.com

Reductive Transformations:

The reduction of the aldehyde group yields a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The general reaction is as follows:

R-CHO + [Reducing Agent] → R-CH₂OH

This reaction is a fundamental transformation in organic synthesis, providing a route to benzyl (B1604629) alcohol derivatives.

Oxidative Transformations:

Conversely, the formyl group can be oxidized to a carboxylic acid. smolecule.com Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. smolecule.comevitachem.com A simple and efficient method for the direct synthesis of nitriles from aldehydes has been developed using ammonium (B1175870) acetate (B1210297) as the nitrogen source, with iodine as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. researchgate.net This method is applicable to a variety of aromatic, heteroaromatic, aliphatic, and allylic aldehydes. researchgate.net

The general equation for the oxidation of an aldehyde to a carboxylic acid is:

R-CHO + [Oxidizing Agent] → R-COOH

This transformation is crucial for the synthesis of benzoic acid derivatives.

Nucleophilic Addition Reactions to the Formyl Group

The carbonyl carbon of the formyl group is electrophilic and thus susceptible to attack by nucleophiles. smolecule.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide range of nucleophiles can participate in this reaction, leading to a diverse array of products.

Reactivity of the Nitrile Group

The nitrile group also contributes significantly to the reactivity profile of this compound.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. ucalgary.ca This initial addition leads to an imine anion, which can then be protonated. ucalgary.ca The chemistry of the nitrile functional group is in many ways similar to that of the carbonyl group in aldehydes and ketones. ucalgary.ca Strong, anionic nucleophiles add directly to the carbon-nitrogen triple bond to form an intermediate imine salt that is subsequently protonated during work-up with dilute acid. ucalgary.ca

Hydration Reactions of Nitriles

Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydration:

In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. ucalgary.calibretexts.org The reaction proceeds through the formation of a protonated amide, which is then hydrolyzed to the carboxylic acid. libretexts.org

Base-Catalyzed Hydration:

Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. libretexts.org The amide can then be further hydrolyzed to the carboxylic acid. libretexts.org

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of this compound can participate in cycloaddition reactions, a powerful tool for constructing heterocyclic rings. beilstein-journals.orgijpcbs.com A notable example is the [3+2] cycloaddition with azides to form tetrazoles. chalcogen.roscielo.org.zanih.govorganic-chemistry.org This reaction is often facilitated by catalysts to enhance the reactivity of the nitrile, which is generally a poor dipolarophile. ijpcbs.commdpi.com

Another significant cycloaddition is the cobalt-catalyzed [2+2+2] reaction with diynes. This process allows for the regioselective synthesis of highly substituted pyridine (B92270) derivatives. nih.govcsic.es Research has shown that even sterically hindered nitriles can participate effectively in this transformation. nih.gov

| Reaction Type | Reagents | Product | Catalyst | Reference |

| [3+2] Cycloaddition | Sodium Azide | 5-(4-methyl-3-cyanophenyl)-1H-tetrazole | Lewis or Brønsted Acids | mdpi.com |

| [2+2+2] Cycloaddition | Diynes | Substituted Pyridines | Cobalt Complexes | nih.govcsic.es |

| [3+2] Cycloaddition | Nitrile Oxides | Isoxazolines/Isoxazoles | Not applicable (in situ generation) | beilstein-journals.orgijpcbs.com |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is influenced by the directing effects of its substituents: the formyl, methyl, and nitrile groups. These groups dictate the position of incoming electrophiles during substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. uomustansiriyah.edu.iqmasterorganicchemistry.comthermofisher.com The outcome of EAS on this compound is governed by the electronic properties of the existing substituents. The formyl and nitrile groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. Conversely, the methyl group is electron-donating and activating, directing to the ortho and para positions.

The interplay of these competing effects determines the regioselectivity of the substitution. For instance, in a bromination reaction, the electrophile would preferentially add to the position that is least deactivated. A patent describes the bromination of this compound where the bromine atom adds to the 3-position, indicating the directing influence of the methyl and formyl groups. google.com

Benzylic Functionalization of the Methyl Group

The methyl group attached to the aromatic ring is a site for benzylic functionalization. rsc.org This can be achieved through various methods, including radical-mediated reactions and deprotonation strategies. rsc.orgrsc.org Photoredox catalysis has emerged as a mild and selective method for benzylic C-H bond functionalization, allowing for the introduction of various functional groups under gentle conditions. rsc.orgchemrxiv.org

For example, benzylic C-H bonds can be oxygenated through a photo-mediated process that generates a reactive mesyloxy radical. rsc.org This radical can then abstract a hydrogen atom from the benzylic position, leading to a benzylic radical that can be further oxidized and functionalized. rsc.org Another approach involves deprotonation of the benzylic position, facilitated by the coordination of a metal to the aromatic ring, which increases the acidity of the benzylic protons. rsc.org

Mechanistic Studies of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. nih.govgoogle.com

Elucidation of Reaction Pathways

The pathways of reactions involving this compound are often elucidated through a combination of experimental studies and computational analysis. For instance, in the cobalt-catalyzed [2+2+2] cycloaddition, the proposed mechanism involves the oxidative coupling of alkynes to a cobalt center, followed by the migratory insertion of the nitrile group and subsequent reductive elimination to afford the pyridine product. csic.es

In electrophilic aromatic substitution, the reaction proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqlibretexts.org The electrophile first adds to the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iqmasterorganicchemistry.com

Identification of Intermediates and Transition States

The identification of transient species like intermediates and transition states provides deep insight into a reaction's progress. exeter.ac.ukdcu.ie In many catalytic cycles, the active catalyst and the substrate form intermediate complexes that can sometimes be observed or trapped. uobabylon.edu.iq For example, in the cobalt-catalyzed cycloaddition, cobaltacyclopentadiene and cobaltazepine intermediates have been proposed. csic.es

In electrophilic aromatic substitution, the key intermediate is the arenium ion. uomustansiriyah.edu.iqmasterorganicchemistry.com The stability of this intermediate is a critical factor in determining the reaction rate and the regioselectivity of the substitution. The transition states for the formation and deprotonation of the arenium ion represent the energy maxima along the reaction coordinate. masterorganicchemistry.com

Applications of 5 Formyl 2 Methylbenzonitrile As a Versatile Synthetic Building Block

Role in Heterocyclic Compound Synthesis

The formyl and nitrile groups of 5-formyl-2-methylbenzonitrile can both participate in cyclization reactions, leading to the formation of a variety of ring systems. This reactivity is fundamental to its role in the synthesis of complex heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for a range of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Pyrrolo[3,4-b]pyridin-5-ones: This scaffold is of significant interest in medicinal chemistry. mdpi.comnih.govnih.gov A diversity-oriented synthesis approach utilizes 4-formylbenzonitrile, a related compound, where the formyl group is first transformed into the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com The remaining nitrile group can then be further converted into other nitrogen-containing heterocycles. mdpi.com Series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been synthesized through one-pot cascade processes and studied for their potential as anticancer agents. nih.govnih.gov

Tetrazoles: The nitrile group of this compound can be converted to a tetrazole ring. The synthesis of 5-substituted-1H-tetrazoles can be achieved through the reaction of nitriles with sodium azide. mdpi.comnih.gov This transformation is a key step in creating more complex polyheterocyclic compounds. mdpi.com Tetrazole derivatives are important in medicinal chemistry as bioisosteres for carboxylic acids. nih.govbeilstein-journals.org

Triazines: The nitrile functionality can also be used to construct triazine rings. For instance, the reaction with dicyandiamide (B1669379) can yield 2,4-diamino-1,3,5-triazine derivatives. mdpi.com

Precursor for Fused Polycyclic Aromatic Compounds

This compound and its derivatives are instrumental in the synthesis of complex fused polycyclic aromatic compounds.

Benzo[c]phenanthridines: A base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles has been developed for the construction of various amino and amido substituted benzo[c]phenanthridines. rsc.org This transition-metal-free strategy allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step at room temperature. rsc.org The benzo[c]phenanthridine (B1199836) skeleton is a core structure in a number of alkaloids with potential biological activities. nih.gov

Utility in Medicinal Chemistry Precursor Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of precursors for medicinal chemistry applications.

Intermediate for Pharmaceutical Agents

As an intermediate, this compound serves as a building block for more complex molecules with potential therapeutic properties. pharmanoble.comevonik.com The presence of both a nitrile and a formyl group allows for a wide range of chemical transformations. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or used in carbon-carbon bond-forming reactions. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering multiple pathways for molecular diversification. A structurally related compound, 2-fluoro-5-formylbenzonitrile (B141211), is a key intermediate in the production of the PARP inhibitor Olaparib, used in cancer therapy.

Exploration in Drug Discovery Platforms

The ability to generate libraries of diverse compounds from a single precursor is a cornerstone of modern drug discovery. The bifunctional nature of this compound allows it to serve as a scaffold for the introduction of various pharmacophores, which are the molecular features responsible for a drug's biological activity. The synthesis of novel pyrrolo[3,4-b]pyridin-5-ones, for example, has been explored for their potential cytotoxic effects against cancer cell lines. nih.govnih.gov

Potential in Materials Science Applications

The unique molecular architecture of this compound, featuring a strategically substituted aromatic ring with reactive formyl and cyano functionalities, positions it as a promising candidate for the synthesis of novel materials with advanced properties. Its potential extends into the realm of materials science, particularly in the development of high-performance polymers and liquid crystal displays. The inherent rigidity of the benzene (B151609) ring, coupled with the ability to introduce various functional groups through the formyl and nitrile moieties, allows for the precise tuning of material characteristics.

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of advanced polymers through various polycondensation reactions. The formyl group can be readily converted into other functional groups, such as amines or carboxylic acids, which are essential for polymerization processes.

One potential route involves the transformation of the formyl group into a primary amine via reductive amination. The resulting diamine monomer, containing both the newly formed amine and the existing nitrile group (which can also be reduced to an amine), can then be reacted with dicarboxylic acids or their derivatives to produce polyamides. These polyamides would incorporate the rigid, substituted aromatic ring into the polymer backbone, potentially leading to materials with high thermal stability and mechanical strength.

Alternatively, the formyl group can be oxidized to a carboxylic acid. The resulting dicarboxylic acid monomer can then undergo polycondensation with diamines to form a different class of polyamides. Furthermore, if both the formyl and nitrile groups are hydrolyzed to carboxylic acids, a tricarboxylic acid monomer can be obtained, opening the door to the synthesis of cross-linked or branched polymer networks with enhanced durability.

Another significant application lies in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal and chemical resistance. By converting the formyl group of this compound into an amino group and subsequently reacting it with a dianhydride, a polyimide with a unique substituted aromatic structure can be synthesized. The incorporation of the methyl and cyano groups can influence the polymer's solubility, processability, and final properties.

Table 1: Potential Polymer Architectures Derived from this compound

| Monomer Derivative of this compound | Co-monomer | Resulting Polymer Class | Potential Properties |

| Diamine (from reduction of formyl and nitrile groups) | Dicarboxylic Acid | Polyamide | High thermal stability, good mechanical strength |

| Dicarboxylic Acid (from oxidation of formyl and nitrile groups) | Diamine | Polyamide | Enhanced solubility, modified thermal properties |

| Amino-carboxylic acid (from selective modification) | - (self-condensation) | Polyamide | Controlled molecular weight, specific functionalities |

| Diamine (from reduction of formyl and nitrile groups) | Dianhydride | Polyimide | Excellent thermal and chemical resistance, good dielectric properties |

This table presents hypothetical polymer structures and their potential properties based on established principles of polymer chemistry.

The molecular structure of this compound possesses key features that are desirable for the synthesis of calamitic (rod-shaped) liquid crystals, which are the fundamental components of liquid crystal displays (LCDs). The rigid benzonitrile (B105546) core provides the necessary anisotropy, while the formyl group offers a convenient handle for extending the molecular structure and introducing other functionalities.

A common strategy for synthesizing calamitic liquid crystals is the formation of a Schiff base (imine) linkage by reacting an aromatic aldehyde with an aromatic amine. In this context, this compound can serve as the aldehyde component. By reacting it with various anilines bearing different terminal groups (e.g., alkyl, alkoxy chains), a wide range of Schiff base liquid crystals can be prepared.

The presence of the cyano (nitrile) group is particularly significant in the design of liquid crystals. The strong dipole moment of the cyano group can lead to the formation of antiparallel dimers, which influences the mesophase behavior and is often associated with the desirable nematic phase. The methyl group, on the other hand, can affect the molecular packing and potentially lower the melting point of the resulting liquid crystal, broadening the temperature range of the mesophase.

The general structure of a potential liquid crystal derived from this compound would consist of the central substituted benzonitrile core, a Schiff base linkage, and another aromatic ring with a flexible terminal chain. The length and nature of this terminal chain can be varied to fine-tune the transition temperatures and the type of mesophase (e.g., nematic, smectic).

Table 2: Hypothetical Mesomorphic Properties of Schiff Base Liquid Crystals Derived from this compound

| Terminal Group on Aniline Moiety (R) | Chemical Structure of Schiff Base | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

| -OCH₃ | 4-(methoxy)aniline derivative | 85 | 120 | Nematic |

| -OC₄H₉ | 4-(butoxy)aniline derivative | 78 | 135 | Nematic |

| -OC₈H₁₇ | 4-(octyloxy)aniline derivative | 72 | 142 | Smectic A, Nematic |

| -C₆H₁₃ | 4-(hexyl)aniline derivative | 80 | 128 | Nematic |

This table presents hypothetical data for illustrative purposes, demonstrating the expected influence of terminal chain length on the mesomorphic properties of liquid crystals based on the this compound core.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Formyl 2 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon skeleton and the chemical environment of hydrogen atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides definitive evidence for the structure of 5-Formyl-2-methylbenzonitrile. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the spectra are characteristic of the specific arrangement of atoms within the molecule.

In the ¹H NMR spectrum, the aldehydic proton of the formyl group is highly deshielded and appears as a distinct singlet in the downfield region, typically around δ 9.99 ppm. The methyl group protons, being attached to the aromatic ring, resonate as a singlet further upfield, at approximately δ 2.66 ppm. The three aromatic protons are in different chemical environments and exhibit a complex splitting pattern due to spin-spin coupling. The proton at position 6 (H-6) typically appears as a doublet around δ 8.11 ppm, coupled only to H-4. The proton at position 4 (H-4) shows as a doublet of doublets near δ 8.00 ppm, being coupled to both H-3 and H-6. The proton at position 3 (H-3) is observed as a doublet around δ 7.53 ppm, coupled to H-4.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the formyl group is the most downfield signal, appearing at approximately δ 189.7 ppm. The carbon of the nitrile group is also found in the downfield region, though less shifted than the carbonyl, typically around δ 116.8 ppm. The six aromatic carbons give distinct signals, with their chemical shifts influenced by the electronic effects of the substituents. The carbon atom bearing the methyl group (C-2) appears around δ 148.5 ppm, while the carbon attached to the formyl group (C-5) is found near δ 134.7 ppm. The methyl carbon itself is the most upfield signal, resonating at approximately δ 21.0 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.99 | Singlet (s) | - |

| H-6 | 8.11 | Doublet (d) | 1.6 |

| H-4 | 8.00 | Doublet of Doublets (dd) | 8.0, 1.6 |

| H-3 | 7.53 | Doublet (d) | 8.0 |

| -CH₃ | 2.66 | Singlet (s) | - |

Data sourced from RSC.org as cited in search result .

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 189.7 |

| C-2 | 148.5 |

| C-5 | 134.7 |

| C-4 | 133.9 |

| C-6 | 132.9 |

| C-3 | 131.2 |

| C≡N | 116.8 |

| C-1 | 114.0 |

| -CH₃ | 21.0 |

Data sourced from RSC.org as cited in search result .

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular connectivity. bldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. orgchemboulder.com For this compound, the COSY spectrum would show cross-peaks connecting the aromatic protons H-3 (δ 7.53) and H-4 (δ 8.00), as well as between H-4 and H-6 (δ 8.11), confirming their adjacent positions on the benzene (B151609) ring. No correlations would be observed for the singlet signals of the formyl and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.gov The HSQC spectrum would show a cross-peak between the methyl proton signal (δ 2.66) and the methyl carbon signal (δ 21.0). Similarly, it would connect the aromatic proton signals (H-3, H-4, H-6) to their corresponding aromatic carbon signals (C-3, C-4, C-6) and the aldehydic proton (δ 9.99) to the carbonyl carbon (δ 189.7). This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure, especially around quaternary (non-protonated) carbons. nih.gov Key HMBC correlations for this compound would include:

The aldehydic proton (δ 9.99) showing correlations to C-5, C-4, and C-6.

The methyl protons (δ 2.66) showing correlations to C-2, C-1, and C-3.

The aromatic proton H-6 (δ 8.11) showing correlations to the nitrile carbon, C-1, and C-4. These long-range correlations provide definitive proof of the substitution pattern on the aromatic ring.

While solution-state NMR provides data on molecules in rapid motion, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, conformation, and dynamics of molecules in the solid phase. researchgate.net For this compound, ssNMR could be employed to study potential polymorphism, where the compound may exist in different crystalline forms with distinct molecular packing and conformations.

Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which cause significant peak broadening in solid samples. nih.gov This allows for the acquisition of higher-resolution spectra. Cross-polarization (CP-MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. Solid-state NMR could reveal subtle differences in chemical shifts and crystal packing in different polymorphs of this compound, which is information not accessible from solution-state studies.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the nitrile, the formyl group, the methyl group, and the substituted benzene ring.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a very strong and sharp absorption in the IR spectrum, typically appearing in the range of 2230-2220 cm⁻¹. This band is a clear diagnostic marker for the presence of the nitrile functionality.

Formyl Group (-CHO): The formyl group gives rise to two characteristic vibrations. The C=O (carbonyl) stretching vibration is a very strong and intense band in the IR spectrum, found around 1700-1680 cm⁻¹. orgchemboulder.com The aldehydic C-H stretch appears as a pair of weaker bands in the region of 2850-2750 cm⁻¹. orgchemboulder.com

Methyl Group (-CH₃): The methyl group exhibits symmetric and asymmetric C-H stretching vibrations typically observed between 2975 and 2860 cm⁻¹. Bending vibrations for the methyl group are also present at lower frequencies.

Aromatic Ring: The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range.

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Methyl (asymmetric & symmetric) | 2975 - 2860 | Medium |

| C-H Stretch | Aldehyde | 2850 - 2750 | Weak (often two bands) |

| C≡N Stretch | Nitrile | ~2220 | Strong, Sharp |

| C=O Stretch | Carbonyl (Aldehyde) | ~1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| C-H Bending | Methyl | ~1460, ~1375 | Medium |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by several orders of magnitude when it is adsorbed onto or in close proximity to a nanostructured metallic surface, such as silver or gold. rsc.org

For this compound, SERS offers a promising avenue for trace-level detection. The nitrile group and the π-system of the benzene ring are expected to interact strongly with the metal surface, leading to significant signal enhancement. Studies on benzonitrile (B105546) have demonstrated its adsorption on silver surfaces, making it SERS-active. documentsdelivered.com The orientation of the molecule on the surface would influence which vibrational modes are most enhanced. For instance, if the molecule adsorbs via the nitrile group, the C≡N stretching mode would likely show strong enhancement. This high sensitivity makes SERS a potential tool for analyzing minute quantities of this compound in complex matrices where conventional Raman or IR spectroscopy would be insufficient.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its elemental composition and offers insights into the connectivity of its functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationuni.lu

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.comnih.gov For this compound, the theoretical exact mass is calculated based on its molecular formula, C₉H₇NO. nih.govscbt.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would show an experimental mass that closely matches this theoretical value, often within a few parts per million (ppm), thereby confirming the elemental composition.

The calculated monoisotopic mass for C₉H₇NO is 145.05276 Da. nih.gov An HRMS experiment would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of 146.06004. uni.lu The high accuracy of this measurement allows for the differentiation of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Below is a table of predicted adducts and their corresponding m/z values that could be observed in an HRMS analysis. uni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 146.06004 |

| [M+Na]⁺ | 168.04198 |

| [M+K]⁺ | 184.01592 |

| [M+NH₄]⁺ | 163.08658 |

| [M-H]⁻ | 144.04548 |

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in mass spectrometry provides crucial information for structural elucidation by revealing the compound's weakest bonds and most stable fragment ions. While a specific experimental mass spectrum for this compound is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on the known fragmentation behavior of aromatic aldehydes, nitriles, and methylated benzene derivatives.

Upon ionization, the molecular ion (M⁺˙) with an m/z of 145 would be formed. Key fragmentation steps would likely include:

Loss of a hydrogen radical (H·): A very common fragmentation for aldehydes, leading to a stable acylium ion [M-H]⁺ at m/z 144. This peak is often prominent.

Loss of carbon monoxide (CO): The formyl group can be lost as a neutral CO molecule following the initial loss of a hydrogen atom, or directly from the molecular ion, resulting in a fragment corresponding to the 2-methylbenzonitrile cation at m/z 117.

Loss of the formyl group (·CHO): Cleavage of the C-C bond between the aromatic ring and the formyl group would generate a fragment at m/z 116, corresponding to the [M-CHO]⁺ ion.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for benzonitriles, which would lead to a fragment ion at m/z 118.

A proposed fragmentation scheme is presented in the table below.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 145 | [C₉H₇NO]⁺˙ | - |

| 144 | [C₉H₆NO]⁺ | H· |

| 117 | [C₈H₇N]⁺˙ | CO |

| 116 | [C₈H₆N]⁺ | CHO· |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is determined by the electronic transitions within its aromatic system, which is substituted with three different groups: a nitrile (-C≡N), a formyl (-CHO), and a methyl (-CH₃). The benzene ring itself is the primary chromophore, exhibiting characteristic π→π* transitions. The substituents significantly modify these transitions.

Chromophores: The formyl and nitrile groups are both chromophores containing π bonds and, in the case of the formyl group's oxygen, non-bonding electrons (n-electrons). These groups extend the conjugation of the benzene ring.

Electronic Transitions:

π→π Transitions:* These are high-energy transitions of electrons from bonding π orbitals to anti-bonding π* orbitals. For substituted benzenes, these typically result in strong absorption bands. The extended conjugation provided by the formyl and nitrile groups is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

n→π Transitions:* The formyl group's carbonyl oxygen possesses lone pairs of non-bonding electrons. The transition of one of these electrons to an anti-bonding π* orbital is known as an n→π* transition. These transitions are generally of lower energy and intensity than π→π* transitions and appear at longer wavelengths.

The methyl group acts as an auxochrome, a group that modifies the absorption of a chromophore. Its electron-donating nature can cause a slight bathochromic shift. The combined electronic effects of the electron-withdrawing formyl and nitrile groups and the electron-donating methyl group create a complex electronic environment that influences the precise wavelengths and intensities of the absorption maxima (λₘₐₓ).

X-ray Crystallography for Solid-State Structure Determinationnih.gov

While spectroscopic methods provide valuable data on connectivity and electronic structure, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information of a molecule in the solid state. nih.gov It provides unambiguous proof of a molecule's constitution, configuration, and conformation.

Although a specific crystal structure for this compound has not been reported in the reviewed literature, an X-ray crystallographic analysis would yield precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C=O, C≡N) and angles within the molecule, confirming the geometry of the benzene ring and its substituents.

Torsion Angles: Determination of the spatial orientation of the formyl and methyl groups relative to the plane of the aromatic ring. This would reveal any twisting or deviation from planarity.

Crystal Packing and Intermolecular Interactions: The analysis would elucidate how individual molecules of this compound arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular forces such as hydrogen bonds (if applicable), dipole-dipole interactions, or π-π stacking, which govern the material's bulk properties.

Such a study would provide the ultimate confirmation of the compound's structure, complementing the data obtained from spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of 5 Formyl 2 Methylbenzonitrile

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to the computational analysis of molecular systems. These studies on 5-Formyl-2-methylbenzonitrile involve solving the Schrödinger equation for the molecule, albeit with approximations, to determine its electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for the quantum mechanical investigation of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional is a commonly employed method for these types of calculations. researchgate.netnih.govnih.gov

DFT is instrumental in mapping frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are key to understanding the molecule's reactivity. For instance, the LUMO's localization can indicate sites susceptible to nucleophilic attack. DFT calculations can also be used to determine various reactivity descriptors.

A hypothetical representation of DFT-calculated global reactivity descriptors for this compound is presented below:

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 2.5 eV |

| Electronegativity (χ) | 4.85 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 5.0 eV |

This table is generated for illustrative purposes based on typical values for similar aromatic compounds.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of the results. researchgate.net

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are built upon the HF framework to include electron correlation effects, thereby providing more accurate energy and property predictions. researchgate.net These methods are computationally more demanding and are often used for smaller systems or to benchmark the results from DFT calculations. For a molecule of the size of this compound, these methods would provide a higher level of theoretical accuracy for its electronic properties.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques to represent and study the behavior of molecules.

A critical first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Conformational analysis of this molecule would primarily focus on the orientation of the formyl (-CHO) group relative to the benzene (B151609) ring. Due to rotation around the C-C single bond connecting the formyl group to the ring, different conformers can exist. Computational methods can be used to calculate the energy barrier to this rotation and identify the lowest energy (most stable) conformer. researchgate.net The planarity of the molecule, with the formyl group lying in the same plane as the benzene ring, is expected to be the most stable arrangement due to conjugation.

Below is an illustrative table of optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-CHO | ~1.48 Å | |

| C=O | ~1.22 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-CN | ~119° | |

| C-C-CHO | ~121° |

This data is illustrative and based on standard values for similar chemical structures.

The electronic structure of this compound, as elucidated by quantum mechanical calculations, dictates its chemical reactivity. The presence of electron-withdrawing nitrile (-CN) and formyl (-CHO) groups, along with the electron-donating methyl (-CH₃) group, creates a nuanced electronic landscape across the aromatic ring.

Computational methods can predict sites of electrophilic and nucleophilic attack. For instance, the carbonyl carbon of the formyl group is expected to be highly electrophilic. The calculation of local reactivity descriptors, such as Fukui functions and local softness, can quantify the reactivity of individual atoms in the molecule. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool, which visually represents the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is essential for the characterization of compounds.

For this compound, DFT and ab initio methods can be used to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.netmdpi.com By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the characteristic stretching frequencies of the C≡N and C=O bonds. researchgate.netmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.net These predictions are invaluable for confirming the structure of the molecule and assigning the signals in experimental NMR spectra. researchgate.net

The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

| C≡N stretch | ~2235 | ~2220-2240 |

| C=O stretch | ~1710 | ~1690-1715 |

| Aromatic C-H stretch | ~3050-3100 | ~3000-3100 |

| Methyl C-H stretch | ~2920-2980 | ~2850-2960 |

Calculated values are often systematically higher than experimental ones and may be scaled for better agreement.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Computational methods, particularly those based on density functional theory (DFT), can accurately predict NMR chemical shifts (δ) and coupling constants (J). These simulations are invaluable for assigning experimental spectra, resolving ambiguities, and understanding the electronic environment of the nuclei.

For this compound, the simulated ¹H and ¹³C NMR spectra would be calculated by first optimizing the molecule's geometry at a chosen level of theory and basis set. Following this, the NMR shielding tensors are calculated for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectra Simulation: The simulated ¹H NMR spectrum would provide theoretical chemical shifts for the aromatic protons and the protons of the methyl and formyl groups. The predicted shifts are highly sensitive to the electronic effects of the substituents. For instance, the electron-withdrawing nature of the nitrile and formyl groups would be expected to deshield the aromatic protons, shifting their resonances downfield.

¹³C NMR Spectra Simulation: Similarly, a simulated ¹³C NMR spectrum would predict the chemical shifts for each of the nine carbon atoms in this compound. The carbons of the nitrile and formyl groups would exhibit characteristic downfield shifts due to their sp and sp² hybridization and the presence of electronegative atoms. The aromatic carbon shifts would be influenced by the combined electronic effects of the methyl, formyl, and nitrile substituents.

Below is an illustrative table of what predicted ¹H and ¹³C NMR chemical shifts for this compound might look like from a computational study.

| Atom | Predicted ¹H Chemical Shift (ppm) |

| Formyl-H | 9.9 - 10.1 |

| Aromatic-H (ortho to -CHO) | 8.0 - 8.2 |

| Aromatic-H (meta to -CHO) | 7.8 - 8.0 |

| Aromatic-H (ortho to -CH₃) | 7.4 - 7.6 |

| Methyl-H | 2.5 - 2.7 |

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Formyl-C | 190 - 192 |

| Nitrile-C | 117 - 119 |

| Aromatic-C (ipso to -CHO) | 135 - 137 |

| Aromatic-C (ipso to -CN) | 110 - 112 |

| Aromatic-C (ipso to -CH₃) | 140 - 142 |

| Aromatic-C | 128 - 135 |

| Methyl-C | 20 - 22 |

Simulated IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations of a compound. Computational simulations of IR and Raman spectra are performed by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically carried out using the harmonic approximation after geometric optimization.

Simulated IR Spectrum: The simulated IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key predicted vibrations would include:

A strong C≡N stretching vibration for the nitrile group, typically appearing in the range of 2220-2240 cm⁻¹.

A strong C=O stretching vibration for the formyl group, expected around 1690-1710 cm⁻¹.

C-H stretching vibrations for the aromatic, methyl, and formyl groups.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Simulated Raman Spectrum: The simulated Raman spectrum would complement the IR data. While the C=O stretch is typically strong in the IR, the C≡N and aromatic C=C stretches often show strong signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.

An example of predicted vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C≡N Stretch | ~2230 | Strong |

| C=O Stretch | ~1700 | Moderate |

| Aromatic C=C Stretch | ~1600 | Strong |

| Formyl C-H Stretch | ~2820 | Moderate |

| Methyl C-H Stretch | ~2950 | Moderate |

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway. For a molecule with multiple functional groups like this compound, computational studies can unravel the intricacies of its reactivity.

Transition State Characterization

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the barrier that must be overcome for reactants to be converted into products. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

The characterization of a transition state involves several computational steps:

Locating the Transition State Structure: This is typically achieved using various algorithms that search for saddle points on the potential energy surface.

Frequency Analysis: A frequency calculation is performed on the located structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

For this compound, one could computationally investigate the transition states for various reactions, such as nucleophilic addition to the formyl group or reactions involving the nitrile group. For example, in a Cannizzaro-type reaction, the transition state for the hydride transfer step could be characterized.

Reaction Energy Profiles

A reaction energy profile is a plot of the potential energy of a system as a function of the reaction coordinate. It provides a visual representation of the energy changes that occur during a chemical reaction, including the energies of reactants, intermediates, transition states, and products.

To construct a reaction energy profile for a reaction involving this compound, the energies of all stationary points (reactants, intermediates, transition states, and products) are calculated at a high level of theory. The relative energies are then plotted against the reaction coordinate.

Key information that can be extracted from a reaction energy profile includes:

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state. This determines the rate of the reaction.

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants. This indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

Rate-Determining Step: In a multi-step reaction, the step with the highest activation energy is the rate-determining step.

For instance, a computational study of the reduction of the formyl group in this compound by a hydride reagent would involve calculating the energies of the starting materials, the transition state for hydride attack, and the resulting alcohol product. The reaction energy profile would then provide insights into the kinetics and thermodynamics of this transformation.

Future Research Directions and Emerging Trends for 5 Formyl 2 Methylbenzonitrile

Development of Sustainable and Eco-friendly Synthesis Methods

A primary focus of future research is the alignment of 5-Formyl-2-methylbenzonitrile synthesis with the principles of green chemistry, which advocate for designing chemical processes that minimize the use and generation of hazardous substances. fiveable.me The goal is to move away from traditional synthetic routes that may involve harsh conditions or environmentally harmful reagents.

Key research objectives in this area include:

Atom Economy Maximization : Developing synthetic pathways that maximize the incorporation of all reactant materials into the final product, thereby reducing waste. fiveable.me

Use of Greener Solvents : Shifting from hazardous organic solvents to more environmentally benign alternatives. Modern protocols are increasingly favoring solvents like diethyl carbonate.

Energy Efficiency : Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.

Catalysis : Focusing on the use of highly efficient and recyclable catalysts to drive reactions under milder conditions, which can improve yield and reduce waste. fiveable.me

Traditional synthesis methods, such as the Vilsmeier-Haack or Duff formylation reactions, often require acidic conditions and high temperatures, which can lead to side reactions. Furthermore, hydrolysis steps can necessitate harsh conditions that are incompatible with the molecule's nitrile group. Future sustainable methods aim to overcome these challenges by designing more elegant and efficient synthetic strategies.

Table 1: Comparison of Synthesis Approaches for Benzonitrile (B105546) Derivatives

| Feature | Traditional Synthesis Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Often rely on toxic solvents like carbon tetrachloride. google.com | Utilization of greener solvents such as diethyl carbonate. |

| Energy Input | Conventional heating, often requiring prolonged reaction times. | Microwave assistance to improve reaction times and efficiency. |

| Reaction Conditions | Frequently require harsh conditions (e.g., strong acids, high temperatures). | Milder reaction conditions enabled by advanced catalysis. fiveable.me |

| Waste Generation | Can produce significant byproducts and chemical waste. google.com | Focus on high atom economy and waste prevention. fiveable.me |

| Reagents | May use hazardous reagents. | Development of transition-metal-free strategies and safer reagents. |

Chemo- and Regioselective Functionalization Strategies

This compound possesses two primary reactive functional groups: the formyl (-CHO) group and the nitrile (-C≡N) group. This dual functionality is the source of its versatility, but it also presents a significant challenge: achieving selective chemical transformation of one group while leaving the other intact. Future research is heavily focused on developing sophisticated strategies for such precise modifications.

The formyl group is an electrophilic site that readily participates in nucleophilic additions and can be oxidized to a carboxylic acid or reduced to an alcohol. The nitrile group can be hydrolyzed to form an amide or carboxylic acid, or reduced to a primary amine. The ability to selectively target one of these sites without the need for complex protection and deprotection steps is a key goal for enhancing synthetic efficiency.

Emerging strategies are expected to involve:

Advanced Catalysis : Designing catalysts that can differentiate between the two functional groups based on their electronic properties and steric environments, enabling highly regioselective reactions.

Novel Reagents : Developing reagents that exhibit high chemoselectivity for either the formyl or the nitrile group under mild conditions.

Flow Chemistry : Utilizing continuous-flow reactors to precisely control reaction parameters like temperature, pressure, and reaction time, which can enhance selectivity and yield.

Table 2: Functional Group Reactivity and Potential Transformations

| Functional Group | Position | Type of Reaction | Potential Product |

|---|---|---|---|

| Formyl (-CHO) | 5 | Oxidation | 5-Carboxy-2-methylbenzonitrile |

| Formyl (-CHO) | 5 | Reduction | 5-(Hydroxymethyl)-2-methylbenzonitrile |

| Formyl (-CHO) | 5 | Nucleophilic Addition (e.g., Grignard) | Substituted secondary alcohols |

| Nitrile (-C≡N) | 1 | Hydrolysis | 5-Formyl-2-methylbenzamide |

Exploration in Advanced Materials Development

The unique bifunctional structure of this compound makes it an attractive candidate as a building block, or monomer, for the synthesis of advanced materials. bldpharm.com Its rigid aromatic core combined with reactive handles (formyl and nitrile groups) allows for its incorporation into a variety of polymeric and crystalline structures.

Future research in materials science will likely explore its use in:

Covalent Organic Frameworks (COFs) : The molecule can serve as an organic monomer for the construction of COFs—porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing. bldpharm.com

OLED Materials : Its derivatives could be investigated for use in Organic Light-Emitting Diodes (OLEDs), where tailored electronic properties are crucial for efficient light emission. bldpharm.com

Polymer Science : As a monomer, it can be used to create novel polymers with specific thermal, mechanical, or electronic properties. bldpharm.com The nitrile and formyl groups provide sites for polymerization or for post-polymerization modification.

The development of materials from this compound is still an emerging field, and significant research will be required to synthesize and characterize these new materials and evaluate their performance in various applications.

Table 3: Potential Applications in Advanced Materials

| Material Type | Role of this compound | Potential Application Area |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Organic Monomer/Building Block bldpharm.com | Gas separation and storage, catalysis |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers bldpharm.com | Displays, solid-state lighting |

| Specialty Polymers | Monomer for polymerization bldpharm.com | High-performance plastics, electronic materials |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly growing field that holds immense promise for accelerating the discovery and optimization of chemical processes. nih.govbionity.com For a molecule like this compound, AI and ML can be applied across its entire research and development lifecycle.

Key areas for integration include:

Retrosynthesis and Reaction Prediction : ML models, trained on vast databases of chemical reactions, can predict optimal and sustainable synthetic routes to this compound and its derivatives. nih.gov This can significantly reduce the time and resources spent on experimental trial and error.

Predicting Selectivity : AI algorithms can be developed to better predict the chemo- and regioselectivity of reactions, guiding chemists toward the conditions that will yield the desired product with high purity. nih.gov

De Novo Design : Generative AI models can design novel derivatives of this compound with specific, desired properties for applications in medicine or materials science. nih.gov These models can propose new molecular structures that chemists can then synthesize and test.

Process Optimization : AI can be integrated with automated synthesis platforms to rapidly screen and optimize reaction conditions (e.g., temperature, catalyst loading, solvent choice) to maximize yield and minimize waste. nih.gov

Table 4: Applications of AI and Machine Learning

| AI/ML Application | Objective | Impact on Research |

|---|---|---|

| Synthesis Planning | Predict efficient and sustainable synthetic routes. nih.gov | Reduces development time and experimental cost. |

| Reactivity Prediction | Forecast the outcome of reactions, including chemo- and regioselectivity. nih.gov | Improves success rate of complex chemical transformations. |

| New Molecule Discovery | Generate novel chemical structures with desired properties. nih.gov | Accelerates the discovery of new drugs and materials. |

| Automated Optimization | Integrate with robotic platforms to rapidly optimize reaction conditions. nih.gov | Enhances process efficiency and scalability. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-formyl-2-methylbenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves formylation of 2-methylbenzonitrile precursors. Key steps include controlled introduction of the formyl group via Vilsmeier-Haack or Duff formylation reactions. Temperature (60–80°C) and pH (acidic conditions) are critical to avoid side reactions like over-oxidation or polymerization. Purification often employs column chromatography or recrystallization, with yield optimization requiring real-time monitoring via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : The formyl proton resonates at δ 9.8–10.2 ppm (singlet), while the methyl group appears at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns dependent on substituent positions .

- FT-IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z calculated for C₉H₇NO (161.0477 g/mol) .

Q. What are the common reactivity patterns of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The formyl group is electrophilic, enabling condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents). The methyl group at position 2 exerts steric hindrance, directing electrophilic substitution (e.g., nitration) to the para position relative to the nitrile group. Reductive amination of the formyl group with amines (e.g., morpholine) requires catalysts like NaBH₃CN .

Advanced Research Questions

Q. How do structural modifications of this compound impact its binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Replace the formyl group with bioisosteres (e.g., carboxyl or hydroxamic acid) to enhance hydrogen bonding. Methyl substitution at position 2 increases lipophilicity (logP ~2.1), improving membrane permeability. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD values). Comparative studies with analogs like 5-amino-2-methylbenzonitrile show altered selectivity due to electronic effects .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). The LUMO of the formyl group localizes at the carbonyl carbon, making it reactive toward electron-rich dienophiles in Diels-Alder reactions. Molecular docking (AutoDock Vina) can model interactions with enzymatic active sites, prioritizing synthetic targets .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways include hydrolysis of the nitrile to carboxylic acid (pH-dependent) or oxidation of the formyl group to COOH. Lyophilization or storage under inert gas (N₂) minimizes decomposition. LC-MS identifies major degradation products, such as 5-carboxy-2-methylbenzonitrile .

Q. What are the challenges in achieving regioselective functionalization of this compound for material science applications?

- Methodological Answer : Competing reactivity between the nitrile and formyl groups requires protecting group strategies (e.g., acetal protection of the formyl group). Metal-catalyzed cross-coupling (Suzuki or Sonogashira) at the para position to the nitrile is hindered by steric effects; use bulky ligands (XPhos) to enhance selectivity. X-ray crystallography confirms regiochemistry in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。